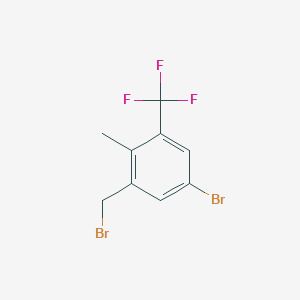

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide

描述

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide (CAS: N/A; molecular formula: C₁₀H₈Br₂F₃) is a halogenated aromatic compound characterized by a benzyl bromide core substituted with bromine at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl bromide moiety serves as a reactive site for nucleophilic substitution reactions .

属性

IUPAC Name |

5-bromo-1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3/c1-5-6(4-10)2-7(11)3-8(5)9(12,13)14/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZGOUQGRNTYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-methyl-3-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azides, benzyl thiols, or benzyl ethers.

Oxidation: Benzyl alcohols or benzoic acids.

Reduction: Corresponding hydrocarbons.

科学研究应用

Scientific Research Applications

-

Organic Synthesis:

- Building Block for Complex Molecules: 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide serves as a versatile building block in the synthesis of more complex organic compounds. It is utilized in coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse molecular architectures .

-

Biological Activity Studies:

- Antimicrobial Activity: Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Studies have focused on the antimicrobial properties of derivatives of this compound, suggesting potential applications in developing new antibiotics .

- Pharmacological Research: The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs. Investigations into the biological effects of this compound are ongoing, particularly regarding its interactions with biological targets .

- Fluorescent Probes:

Case Studies

作用机制

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzyl position is highly reactive, making the compound a useful intermediate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methyl-3-(trifluoromethyl)benzyl bromide with its analogs based on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Trifluoromethyl (CF₃) Group: The presence of CF₃ in the target compound and 5-bromo-2-chlorobenzotrifluoride enhances electron-withdrawing effects, increasing stability toward oxidation and metabolic degradation compared to non-fluorinated analogs like 3-bromobenzyl bromide .

- Positional Isomerism : The 5-bromo substitution in the target compound contrasts with 3-bromo or 4-bromo analogs (e.g., 4-bromobenzotrifluoride ). Bromine at the 5-position may sterically hinder reactions at the benzyl position compared to para-substituted derivatives.

- Methyl vs. Methoxy Groups : Replacing the methyl group in the target compound with a methoxy group (as in 4-bromo-2-(trifluoromethyl)anisole ) introduces electron-donating effects, altering reaction kinetics in electrophilic substitutions.

Physical and Chemical Properties

- Solubility: The trifluoromethyl group improves solubility in organic solvents (e.g., isooctane ) compared to non-fluorinated analogs.

- Stability : Bromine at the benzyl position increases susceptibility to hydrolysis relative to chlorinated analogs like 5-bromo-2-chlorobenzotrifluoride .

Research Findings and Trends

- Reactivity in Nucleophilic Substitutions : Studies on 3,5-bis(trifluoromethyl)benzyl bromide suggest that electron-withdrawing groups accelerate SN2 reactions at the benzyl position, a trend likely applicable to the target compound.

- Steric Effects : The methyl group at the 2-position in the target compound may reduce reaction yields in bulky nucleophile systems compared to unsubstituted benzyl bromides .

- Synthetic Utility : Compounds like 5-bromo-2-chlorobenzotrifluoride and the target compound are prioritized in fluorinated intermediate libraries due to their balance of reactivity and stability.

生物活性

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromobenzyl moiety with a trifluoromethyl group, which enhances the compound's lipophilicity and metabolic stability. The presence of bromine and trifluoromethyl groups can influence the compound's interaction with biological targets, potentially leading to increased potency in therapeutic applications.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated significant inhibitory effects on various cancer cell lines, including HeLa cells. The IC50 value was found to be approximately 9.22 µM, indicating promising anticancer activity .

The mechanism of action for BPU involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. Molecular docking studies revealed strong binding affinities to MMP-2 and MMP-9, suggesting that modifications to the structure can enhance therapeutic efficacy against cancer .

Enzyme Inhibition

The trifluoromethyl group in compounds like this compound has been shown to enhance enzyme inhibition properties. For example, compounds containing trifluoromethyl groups have exhibited increased potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake, which are relevant in various disease contexts .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of pathways involved in cell proliferation and apoptosis.

- Structural Modifications : Structural variations, such as the introduction of urea moieties or other functional groups, can significantly impact the biological activity by enhancing binding affinity and selectivity towards target proteins .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

- In Vivo Studies : In vivo assays using chick chorioallantoic membrane models demonstrated that BPU effectively inhibited angiogenesis in tumor tissues, supporting its potential as an anticancer agent .

- Computational Studies : Molecular dynamics simulations indicated that BPU maintains stable interactions with target enzymes over time, suggesting a favorable pharmacokinetic profile for further development in cancer therapy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodology : Start with a halogenated benzyl alcohol precursor (e.g., 2-methyl-3-(trifluoromethyl)benzyl alcohol) and perform bromination using PBr₃ or HBr/AcOH under anhydrous conditions. Monitor temperature (<0°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio of alcohol to PBr₃). Purify via column chromatography (hexane/EtOAc gradient) .

- Data Contradiction : Some protocols suggest using DCM as a solvent for better solubility, but others report reduced yields due to trace moisture . Validate with Karl Fischer titration to ensure solvent dryness.

Q. How can purity and structural integrity be confirmed for this compound?

- Analytical Workflow :

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>97% by area normalization) .

- NMR : Confirm substitution pattern via ¹H NMR (δ 4.5–5.0 ppm for benzyl bromide protons; splitting patterns for methyl and CF₃ groups) .

- Mass Spectrometry : Exact mass (M+): Calc. for C₉H₇BrF₃: 272.96; observe isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical storage conditions to prevent degradation?

- Stability Data : Store at 0–6°C in amber vials under inert gas (Ar/N₂). Avoid prolonged exposure to light or humidity, as hydrolysis of the benzyl bromide group can occur, generating benzyl alcohol byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The CF₃ group is electron-withdrawing, activating the benzyl bromide toward SN2 reactions. However, steric hindrance from the methyl group at position 2 may divert nucleophiles to alternative positions. Computational studies (DFT) suggest a 10:1 preference for substitution at the benzyl bromide site over adjacent positions .

- Experimental Validation : Compare reactivity with non-methylated analogs (e.g., 5-Bromo-3-(trifluoromethyl)benzyl bromide) using kinetic isotope effects .

Q. What strategies mitigate competing elimination pathways during Suzuki-Miyaura cross-coupling?

- Optimized Protocol : Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/H₂O (4:1) at 60°C. The methyl group at position 2 stabilizes the transition state, reducing β-hydride elimination. Monitor by TLC for aryl boronate intermediates .

- Contradiction : Some studies report higher yields with XPhos Pd G3 catalysts, but cost-benefit analysis may favor traditional Pd catalysts for scale-up .

Q. How can computational modeling predict biological activity of derivatives?

- Docking Studies : Use AutoDock Vina to model interactions with microbial leucyl-tRNA synthetase (LeuRS). The CF₃ group enhances binding affinity (ΔG = −8.2 kcal/mol) via hydrophobic interactions, while bromine contributes to halogen bonding .

- Validation : Compare MIC values of synthesized derivatives against Candida albicans to computational predictions .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。